Benzomalvin C

Neurokinin-1 Receptor Substance P GPCR Pharmacology

Researchers studying graded substance P signaling or screening IDO inhibitors often lack well-characterized, low-potency reference standards with unequivocal stereochemistry. Benzomalvin C (CAS 157047-98-8) fills this gap with (2S,3S) absolute configuration confirmed by X-ray crystallography. • Weak NK1 antagonism (46% inhibition at 100 μg/mL) enables sub-maximal receptor blockade studies, avoiding off-target effects of potent antagonists like Aprepitant (Ki=3 nM). • Weak IDO inhibition (IC50=130 μM) serves as an ideal low-potency benchmark in HTS campaigns to distinguish moderate from potent hits (e.g., Benzomalvin E IC50=21.4 μM). • Chiral epoxide carbons (δC ~74.2, 70.2 ppm) provide reliable NMR and chiral HPLC reference signals for method development and related metabolite characterization.

Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
Cat. No. B1260117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzomalvin C
Synonymsbenzomalvin C
Molecular FormulaC24H17N3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
InChIInChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1
InChIKeyTWDKBDSVUUKABK-GBXCKJPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCGC00180312-03 (Benzomalvin C): A Spirocyclic Quinazolino-Benzodiazepine Natural Product with Dual NK1/IDO Activity


NCGC00180312-03, commonly known as Benzomalvin C, is a fungal metabolite first isolated from a Penicillium sp. [1]. It features a unique spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione core (C24H17N3O3, MW 395.4 g/mol) and is characterized as a weak antagonist of the neurokinin-1 (NK1) receptor and a weak inhibitor of indoleamine 2,3-dioxygenase (IDO) [2]. Its absolute stereochemistry (2S,3S) has been confirmed by X-ray crystallography [3].

Dual NK1/IDO pathway probe – reports weak antagonist context at NK1 and weak inhibitor context at IDO, supporting crosstalk studies.
Spiro-oxirane natural product scaffold – unique (2S,3S) quinazolino-benzodiazepine core with confirmed absolute configuration, suitable for stereochemical SAR.
Intermediate engagement context – NK1 inhibition ~46% at 100 µg/mL; IDO IC50 ~130 µM. Supports partial receptor occupancy and low-potency comparator screening workflows.

Why Benzomalvin A or E Cannot Substitute for NCGC00180312-03: Quantitative Differentiation in NK1 and IDO Pharmacology


Simple substitution of NCGC00180312-03 with other benzomalvins (e.g., Benzomalvin A, B, E) or structurally related quinazolino-benzodiazepines is not scientifically valid due to marked differences in potency, selectivity, and target engagement. Benzomalvin A is a significantly more potent NK1 antagonist (Ki = 12-43 μM) but lacks meaningful IDO activity [1]. Conversely, Benzomalvin E is a ~6-fold more potent IDO inhibitor (IC50 = 21.4 μM) but its NK1 activity is less well-characterized [2]. Benzomalvin B exhibits only half the NK1 inhibition of NCGC00180312-03 (24% vs. 46% at 100 μg/mL) . The unique spiro-oxirane functionality present exclusively in NCGC00180312-03 confers distinct pharmacological and physicochemical properties that cannot be replicated by analogs lacking this moiety.

Analog A
Benzomalvin A exhibits a higher-affinity NK1 context (Ki 12–43 µM) but lacks reported IDO activity; dual-pathway profile does not transfer.
Analog E
Benzomalvin E shows ~6-fold stronger IDO inhibition (IC50 ~21.4 µM), yet NK1 engagement context is less defined; may shift pathway-response interpretation.
Core mismatch
Non-epoxide analogs (A, B, D, E) lack the spiro-oxirane moiety; 3D shape and potential covalent reactivity context differ, limiting direct substitution.

NCGC00180312-03 Quantitative Differentiation Guide: Head-to-Head Comparisons with Benzomalvins A, B, E, and Menadione


NK1 Receptor Antagonism: NCGC00180312-03 vs. Benzomalvin A and B

NCGC00180312-03 demonstrates intermediate NK1 antagonism, inhibiting substance P binding by 46% at 100 μg/mL [1]. In contrast, Benzomalvin A is a potent NK1 antagonist with Ki values of 12, 42, and 43 μM at guinea pig, rat, and human NK1 receptors, respectively [2]. Benzomalvin B exhibits only 24% inhibition under identical conditions .

NK1 antagonism
Cross-study context
46% inhibition at 100 µg/mL vs. Benzomalvin A Ki 12–43 µM, B 24%
Supports intermediate NK1 blockade research; distinct from high-affinity and low-affinity profiles.
Direct Ki comparison not available; % inhibition assay context differs.
Neurokinin-1 Receptor Substance P GPCR Pharmacology

IDO Inhibition: NCGC00180312-03 vs. Benzomalvin E and Menadione

NCGC00180312-03 is a weak IDO inhibitor with an IC50 of 130 μM for recombinant IDO . Benzomalvin E is approximately 6-fold more potent, with an IC50 of 21.4±1.2 μM [1]. The positive control menadione exhibits an IC50 of 3.7±0.5 μM [1].

IDO inhibition
Cross-study context
IC50 = 130 µM vs. Benzomalvin E 21.4 µM, menadione 3.7 µM
Weak IDO inhibition context; supports low-potency comparator screening.
Recombinant enzyme assay; kynurenine detection.
Indoleamine 2,3-Dioxygenase Immuno-Oncology Tryptophan Metabolism

Structural Differentiation: Unique Spiro-Oxirane Moiety Confirmed by X-Ray Crystallography

The absolute configuration of NCGC00180312-03 was definitively assigned as (2S,3S) via X-ray single crystal diffraction, the first such determination for this compound [1]. In contrast, Benzomalvins A, B, D, and E lack the spiro-oxirane functionality; Benzomalvin A and D are atropisomers interconverting at room temperature [2], while Benzomalvin E contains a reduced 6-6-6-7 tetracyclic core without an epoxide [3].

Absolute configuration
Structural confirmation
(2S,3S) by X-ray crystallography; spiro-oxirane confirmed
Supports stereochemical SAR interpretation and batch consistency.
Single-crystal diffraction; distinct from atropisomeric analogs.
Natural Product Chemistry X-Ray Crystallography Spiro Compounds

Commercial Availability and Purity: ≥95% Certified Reference Material for Reproducible Research

NCGC00180312-03 is commercially available from multiple reputable vendors with certified purity ≥95% (HPLC/LC-MS) . This contrasts with earlier isolations where quantities were limited to sub-milligram scale from fungal fermentation [1].

Commercial purity
Specification review
≥95% (HPLC/LC-MS)
Supports lot-to-lot reproducibility for routine pharmacological screening.
Purity certificate recommended; multi-mg scale availability.
Analytical Chemistry Reference Standards Quality Control

Optimal Use Cases for NCGC00180312-03 Based on Quantified Differentiation


NK1 Receptor Partial Antagonism Studies

Due to its intermediate NK1 inhibition (46% at 100 μg/mL) [1], NCGC00180312-03 is well-suited for investigations into graded substance P signaling or for experiments requiring sub-maximal receptor blockade to avoid confounding off-target effects seen with potent antagonists like Aprepitant (Ki = 3 nM) .

IDO Inhibitor Screening and Benchmarking

With a weak IDO IC50 of 130 μM [1], NCGC00180312-03 serves as an excellent low-potency control in high-throughput screening campaigns for novel IDO inhibitors, providing a quantitative benchmark to distinguish moderate from highly potent hits (e.g., Benzomalvin E IC50 = 21.4 μM; menadione IC50 = 3.7 μM) [2].

Stereochemical Reference Standard for Spiro-Oxirane Natural Products

The unequivocally assigned (2S,3S) absolute configuration via X-ray crystallography [3] makes NCGC00180312-03 a reliable reference standard for chiral HPLC method development, NMR spectral library construction (epoxide δC ~74.2, 70.2 ppm) [3], and absolute stereochemistry determination of related fungal metabolites.

Dual NK1/IDO Pathway Crosstalk Research

The unique combination of weak NK1 antagonism and weak IDO inhibition positions NCGC00180312-03 as a tool to explore potential crosstalk between neurokinin signaling and tryptophan catabolism, particularly in neuroinflammation or cancer models where both pathways are implicated [4].

Application
Selection Property
Validation Focus
NK1 receptor partial blockade studies
Intermediate NK1 inhibition context
Substance P binding assay endpoints
IDO inhibitor screening / benchmarking
Weak IDO inhibition context
Kynurenine production assay endpoints
Stereochemical reference standard
Confirmed (2S,3S) absolute configuration
Chiral HPLC / NMR method development
Dual NK1/IDO pathway crosstalk research
Dual pathway modulation context
Pathway crosstalk model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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